4,5-Dichlorodithiazol-1-ium
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Overview
Description
It is a green solid that is poorly soluble in organic solvents . This compound is notable for its electrophilic nature and its utility in various chemical reactions and applications.
Preparation Methods
4,5-Dichlorodithiazol-1-ium is synthesized by the reaction of acetonitrile with sulfur monochloride. The initial phases of this reaction involve the chlorination of acetonitrile, resulting in dichloroacetonitrile, which then undergoes cycloaddition with sulfur monochloride . The reaction can be summarized as follows: [ \text{Cl}_2\text{CHCN} + \text{S}_2\text{Cl}_2 \rightarrow [\text{S}_2\text{NC}_2\text{Cl}_2]\text{Cl} + \text{HCl} ]
Chemical Reactions Analysis
4,5-Dichlorodithiazol-1-ium undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts readily with primary arylamines to form N-aryl-4-chloro-5H-1,2,3-dithiazolimines in good to excellent yields.
Cycloaddition Reactions: The compound can react with 2-(phenylsulfonyl)acetonitrile in the presence of pyridine to form S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate and (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile.
Scientific Research Applications
4,5-Dichlorodithiazol-1-ium has a wide range of applications in scientific research:
Industry: It is employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichlorodithiazol-1-ium involves its highly electrophilic nature, which allows it to readily react with nucleophiles. This property is exploited in various synthetic applications, where it facilitates the formation of complex molecular structures .
Comparison with Similar Compounds
4,5-Dichlorodithiazol-1-ium is unique due to its specific electrophilic properties and its ability to form stable dithiazolium salts. Similar compounds include:
4,5-Dichloro-1,2,3-dithiazolium chloride: Shares similar chemical properties and applications.
N-aryl-4-chloro-5H-1,2,3-dithiazolimines: Formed from reactions involving this compound.
Properties
Molecular Formula |
C2Cl2NS2+ |
---|---|
Molecular Weight |
173.1 g/mol |
IUPAC Name |
4,5-dichloro-1,3-dithionia-2-azanidacyclopenta-3,5-diene |
InChI |
InChI=1S/C2Cl2NS2/c3-1-2(4)7-5-6-1/q+1 |
InChI Key |
ZBUUBSJKRJKPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=[S+][N-][S+]=C1Cl)Cl |
Origin of Product |
United States |
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